4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
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Overview
Description
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H20ClN3O5 This compound is known for its unique structure, which includes an anilino group, an oxoacetyl group, a carbohydrazonoyl group, and a phenylacrylate moiety
Preparation Methods
The synthesis of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves multiple steps. One common synthetic route includes the reaction of an aniline derivative with oxalyl chloride to form an intermediate, which is then reacted with a hydrazine derivative to form the carbohydrazonoyl group. The final step involves the esterification of the intermediate with 3-phenylacrylic acid . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and phenylacrylate moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways, leading to apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can be compared with similar compounds such as:
- 4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
- 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 4-(2-(Oxo(2-(4-toluidinocarbonyl)anilino)ac)carbohydrazonoyl)phenyl 3-phenylacrylate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity
Properties
CAS No. |
769148-59-6 |
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Molecular Formula |
C25H21N3O5 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H21N3O5/c1-32-22-16-19(17-26-28-25(31)24(30)27-20-10-6-3-7-11-20)12-14-21(22)33-23(29)15-13-18-8-4-2-5-9-18/h2-17H,1H3,(H,27,30)(H,28,31)/b15-13+,26-17+ |
InChI Key |
DCGSTBQGLPNWRR-AROWNJAOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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